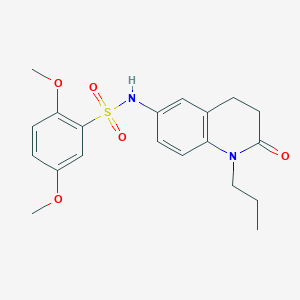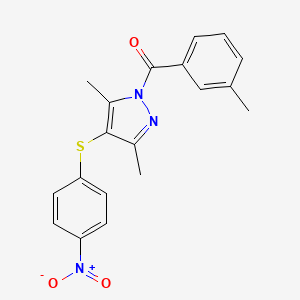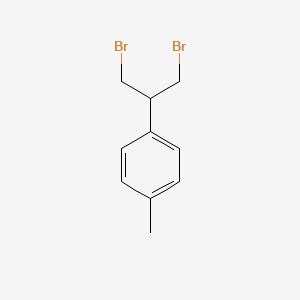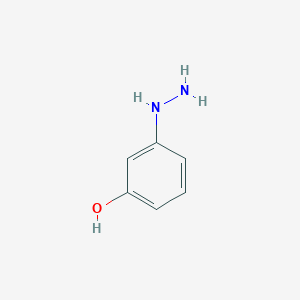![molecular formula C11H14N2O B2480721 N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide CAS No. 779353-75-2](/img/structure/B2480721.png)
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide derivatives have been synthesized and characterized, showing potential for various applications due to their unique molecular structures (Özer, Arslan, VanDerveer, & Külcü, 2009).
Assembling Novel Scaffolds
- Derivatives of this compound have been used in the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel mono- and di-aryl cyclopropanecarboxamide scaffolds with potential applications in pharmaceutical research (Parella, Gopalakrishnan, & Babu, 2013).
Kilogram-Scale Production
- A practical kilogram-scale process has been developed for a Milnacipran analogue, N,N-Diallyl (1R, 2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide. This process could be crucial for large-scale production of pharmaceuticals and other chemical products (Li, Li, Chen, Sun, & Chen, 2012).
Biological Screening
- This compound derivatives have shown promising antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Akbari, 2018).
Bradykinin B1 Antagonists
- Cyclopropanecarboxamide derivatives, including this compound, have been studied as bradykinin B1 antagonists. These compounds could be important in developing treatments for conditions influenced by the bradykinin pathway (Kuduk et al., 2007).
Insecticidal and Antibacterial Activities
- Derivatives of this compound have been synthesized and showed significant insecticidal and antibacterial activities, suggesting their use in pest control and antimicrobial applications (Shan, 2008).
Anticonvulsant Enaminones
- Structures of anticonvulsant enaminones, including this compound derivatives, have been determined. These findings may contribute to the development of new anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Antiproliferative Activity
- A derivative of this compound has shown antiproliferative activity against cancer cell lines, indicating potential in cancer therapy (Lu et al., 2021).
NMDA Receptor Antagonist
- A specific conformationally restricted analogue of this compound has been designed as an NMDA receptor antagonist, which could have implications in treating neurological disorders (Ono et al., 2002).
Influence on Conformation of Cyclopropane Analogues
- Quantum mechanics methods were used to investigate the effects of the phenyl side chain of this compound analogues on their conformation, which is essential for understanding their bioactive conformations (Alemán et al., 2002).
Synthesis of Antidepressant Derivatives
- Novel derivatives of this compound have been synthesized as potential antidepressants, expanding the scope of their therapeutic applications (Vervisch et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQLRBYHZMULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-75-2 |
Source


|
| Record name | N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)
![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)



![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)





